molecular formula C10H11N3O B2537971 1-[(4-Cyanophenyl)methyl]-3-methylurea CAS No. 1549291-38-4

1-[(4-Cyanophenyl)methyl]-3-methylurea

Cat. No.: B2537971
CAS No.: 1549291-38-4
M. Wt: 189.218
InChI Key: BZQQOUXHMZDJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Cyanophenyl)methyl]-3-methylurea” is a chemical compound with the molecular formula C10H11N3O . It is a research compound and not intended for human or veterinary use.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Metobromuron : The study by Kang et al. (2015) on metobromuron, a phenylurea herbicide, explores the crystal structure and intermolecular interactions, indicating how structural analyses of such compounds can inform their physical properties and potential applications in agriculture and beyond (Kang, Kim, Kwon, & Kim, 2015).

Biological Activities and DNA Binding

  • DNA-binding Studies and Biological Activities : Tahir et al. (2015) synthesized and characterized new nitrosubstituted acyl thioureas, examining their interactions with DNA and assessing their antioxidant, cytotoxic, antibacterial, and antifungal activities. This study showcases the potential pharmaceutical and therapeutic applications of chemical compounds similar to 1-[(4-Cyanophenyl)methyl]-3-methylurea (Tahir et al., 2015).

Synthesis and Characterization

  • Synthesis of Ferrocenyl-3,4-dihydro-1H-pyrimidin-2-ones : Klimova et al. (2003) detailed the synthesis of ferrocenyl-3-methyl-3,4-dihydro-1H-pyrimidin-2-ones from methylurea, illustrating the chemical synthesis pathways that could be relevant for the synthesis and application of this compound (Klimova, Klimova, Hernández, & Martinez, 2003).

Photoluminescent Applications

  • Self-assessing Photoluminescent Polyurethanes : The study by Crenshaw and Weder (2006) on the development of self-assessing elastomers with photoluminescent properties due to cyano-substituted oligo(p-phenylene vinylene) molecules suggests potential applications in material science for compounds containing cyanophenyl groups (Crenshaw & Weder, 2006).

Mechanism of Action

Target of Action

The primary target of 1-[(4-Cyanophenyl)methyl]-3-methylurea is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells . This compound has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . It is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .

Biochemical Pathways

By inhibiting GLUT1, this compound disrupts the glucose metabolism pathway . This can lead to a decrease in cellular energy production, as glucose is a primary source of energy for cells. The downstream effects of this disruption can vary depending on the specific cell type and its metabolic needs .

Pharmacokinetics

It is known that this compound has low clearance rates in rats and dogs . Its distribution volume is moderate, with a half-life of 2.5 hours in rats and 22 hours in dogs . The oral bioavailability (F%) of this compound is 85% in rats and 79% in dogs , indicating good absorption and systemic availability.

Result of Action

The inhibition of GLUT1 by this compound can lead to a decrease in glucose uptake by cells . This can result in reduced energy production within the cell, potentially leading to cell death in cells that rely heavily on glucose for energy. This makes this compound a potential therapeutic agent for diseases characterized by increased glucose uptake, such as cancer .

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-12-10(14)13-7-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQQOUXHMZDJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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